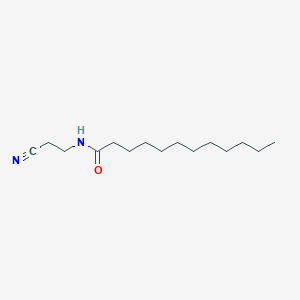
Dodecanamide, N-(2-cyanoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, N-(2-cyanoethyl)-: is an organic compound with the molecular formula C15H28N2O It is a derivative of dodecanamide, where the amide nitrogen is substituted with a 2-cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanamide, N-(2-cyanoethyl)- can be synthesized through the reaction of dodecanamide with 2-chloroacetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
Dodecanamide+2-chloroacetonitrile→Dodecanamide, N-(2-cyanoethyl)-+HCl
Industrial Production Methods: Industrial production of Dodecanamide, N-(2-cyanoethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dodecanamide, N-(2-cyanoethyl)- can undergo nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The compound can undergo hydrolysis under acidic or basic conditions to yield dodecanamide and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, dimethylformamide.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed:
Substitution: Various substituted dodecanamides.
Reduction: Dodecanamide, N-(2-aminoethyl)-.
Hydrolysis: Dodecanamide and acetic acid.
Scientific Research Applications
Chemistry: Dodecanamide, N-(2-cyanoethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It is investigated for its interactions with enzymes and receptors.
Medicine: Dodecanamide, N-(2-cyanoethyl)- is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of Dodecanamide, N-(2-cyanoethyl)- involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function.
Comparison with Similar Compounds
Dodecanamide, N-(2-hydroxyethyl)-: This compound has a hydroxyethyl group instead of a cyanoethyl group, leading to different chemical properties and applications.
Dodecanamide, N-(2-aminoethyl)-: The aminoethyl derivative is more reactive and can participate in a wider range of chemical reactions.
Dodecanamide, N-(2-methoxyethyl)-: This compound has a methoxyethyl group, which affects its solubility and reactivity.
Uniqueness: Dodecanamide, N-(2-cyanoethyl)- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
164394-80-3 |
|---|---|
Molecular Formula |
C15H28N2O |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
N-(2-cyanoethyl)dodecanamide |
InChI |
InChI=1S/C15H28N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-12,14H2,1H3,(H,17,18) |
InChI Key |
KKYWYBUZCZPDQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



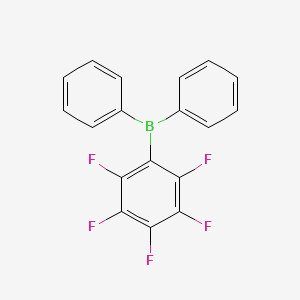
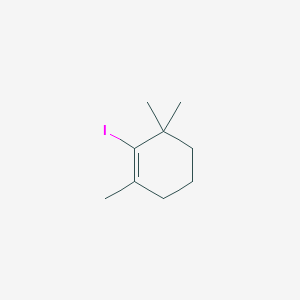
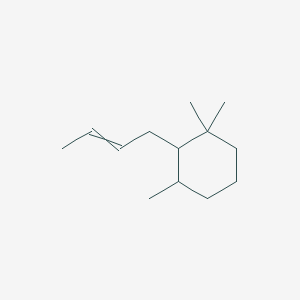
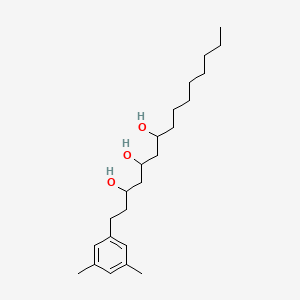
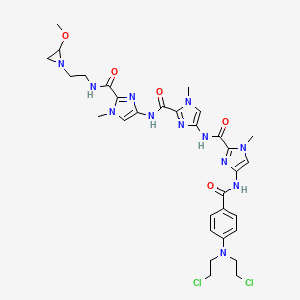
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)

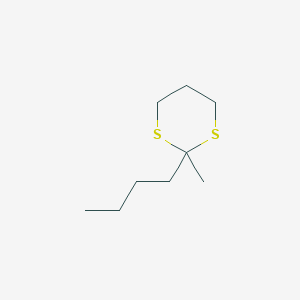
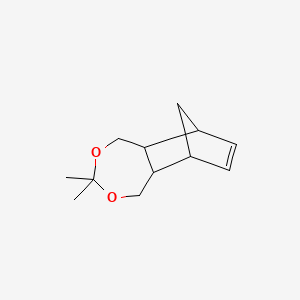
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

